molecular formula C21H22N6O2S B3209941 3-Ethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1060343-08-9

3-Ethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B3209941
CAS RN: 1060343-08-9
M. Wt: 422.5 g/mol
InChI Key: FBXUWUWFNOSEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Ethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups and rings, including a triazole ring, a pyridazine ring, a piperazine ring, and a naphthalene ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different part of the molecule. The synthesis of similar compounds often involves reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The triazole and pyridazine rings are both heterocyclic rings containing nitrogen atoms, while the piperazine ring is a saturated ring also containing nitrogen. The naphthalene ring is a polycyclic aromatic hydrocarbon .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the nitrogen atoms in the rings might act as bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of aromatic systems .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and interactions with other molecules .

properties

IUPAC Name

3-ethyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-2-19-22-23-20-9-10-21(24-27(19)20)25-11-13-26(14-12-25)30(28,29)18-8-7-16-5-3-4-6-17(16)15-18/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXUWUWFNOSEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
3-Ethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
3-Ethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
3-Ethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
3-Ethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Ethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.